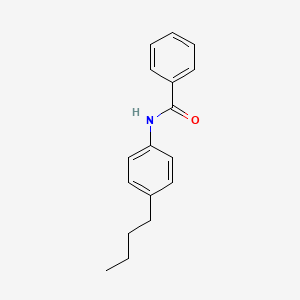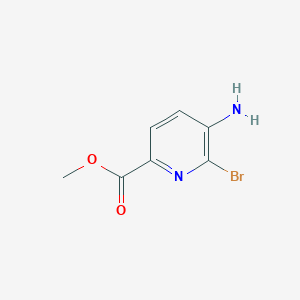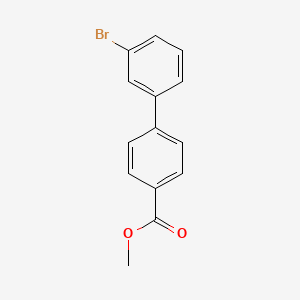![molecular formula C22H25N3O6S B2561882 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896273-30-6](/img/structure/B2561882.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group and a tosylpyrrolidin-2-ylmethyl group linked by an oxalamide group. Benzo[d][1,3]dioxol-5-ylmethyl is a common moiety in many bioactive molecules . The tosyl group is a good leaving group often used in organic synthesis, and pyrrolidine is a common motif in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the oxalamide linker. The exact structure would depend on the stereochemistry at the oxalamide carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tosyl group, which is a good leaving group, and the amide bond, which can participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The presence of the aromatic benzo[d][1,3]dioxol-5-ylmethyl group could increase the compound’s lipophilicity .Scientific Research Applications
Neuropharmacological Research
Compounds structurally related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide have been studied for their potential neuropharmacological applications. For instance, selective antagonists targeting orexin receptors, which play pivotal roles in regulating feeding, arousal, stress, and substance abuse, have been evaluated in models of binge eating. These studies highlight the significance of orexin-1 receptor mechanisms in compulsive food consumption, suggesting a therapeutic avenue for eating disorders with a compulsive component (Piccoli et al., 2012).
Anticonvulsant Activity
The synthesis and evaluation of new hybrid anticonvulsants derived from benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives have shown promising results. These compounds combine chemical fragments of well-known antiepileptic drugs, displaying broad spectra of activity across preclinical seizure models and offering a novel approach for treating epilepsy (Kamiński et al., 2015).
Organic Synthesis and Catalysis
Research into the catalytic activities of compounds with similar structures has led to advancements in organic synthesis, including the development of novel methodologies for benzylation of alcohols and the synthesis of internal alkynes through copper-catalyzed coupling reactions. These studies contribute to the versatile toolkit available for synthetic chemists, facilitating the efficient construction of complex molecules (Poon & Dudley, 2006); (Chen et al., 2023).
Materials Science and Corrosion Inhibition
In the field of materials science, diamine aromatic epoxy pre-polymers have been synthesized and characterized for their potential as corrosion inhibitors for carbon steel in acidic media. This research underscores the importance of molecular structure on corrosion inhibition efficiency, providing insights into the design of more effective anticorrosive agents (Dagdag et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-15-4-7-18(8-5-15)32(28,29)25-10-2-3-17(25)13-24-22(27)21(26)23-12-16-6-9-19-20(11-16)31-14-30-19/h4-9,11,17H,2-3,10,12-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXNOLRMGVFKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2561799.png)
![2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol](/img/structure/B2561801.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2561805.png)



![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2561812.png)

![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2561814.png)

![N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2561817.png)

